N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide
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Overview
Description
N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide is an organic compound that belongs to the class of benzamides It features a morpholine ring and a benzene ring linked through a propyl chain with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the nitration of a propyl chain to introduce nitro groups. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting the nitrated propyl chain with morpholine under basic conditions.
Formation of Benzamide: Finally, the benzamide moiety is introduced by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of the propyl chain using industrial nitrating agents.
Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution and benzoylation steps to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo substitution reactions, where the benzene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound is investigated for its use in industrial processes, including as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro groups and the morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide: Unique due to its specific combination of functional groups.
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: Similar in having a morpholine ring and benzamide structure but differs in the presence of a fluorine atom and indole moiety.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in having a benzamide structure but differs in the presence of a pyrazine ring and piperazine moiety.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring, nitro groups, and benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-morpholin-4-yl-2,2-dinitropropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O6/c19-13(12-4-2-1-3-5-12)15-10-14(17(20)21,18(22)23)11-16-6-8-24-9-7-16/h1-5H,6-11H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNORVROAOFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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